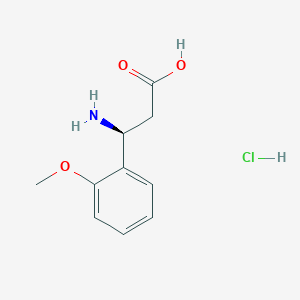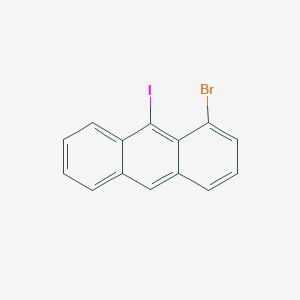
2-(Cyclooct-1-en-1-yl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclooct-1-en-1-yl)pyridine is an organic compound characterized by a pyridine ring substituted with a cyclooctene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclooct-1-en-1-yl)pyridine typically involves the reaction of cyclooctene with pyridine under specific conditions. One common method is the Friedel-Crafts alkylation, where cyclooctene is reacted with pyridine in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2-(Cyclooct-1-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the cyclooctene moiety to cyclooctane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under mild pressure.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, typically in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclooctane derivatives.
Substitution: Formation of nitro or halogenated pyridine derivatives.
科学研究应用
2-(Cyclooct-1-en-1-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals, which are studied for their catalytic properties.
Biology: Investigated for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Explored for its antiproliferative activity against cancer cell lines, making it a candidate for anticancer drug development.
Industry: Utilized in the synthesis of advanced materials and polymers due to its unique structural properties.
作用机制
The mechanism by which 2-(Cyclooct-1-en-1-yl)pyridine exerts its effects involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The cyclooctene moiety provides a hydrophobic interaction site, while the pyridine ring can participate in hydrogen bonding and π-π interactions, facilitating its binding to target molecules.
相似化合物的比较
Similar Compounds
2-(Cyclooctyl)pyridine: Lacks the double bond in the cyclooctene moiety, leading to different chemical reactivity and physical properties.
2-(Cyclohex-1-en-1-yl)pyridine: Contains a smaller cycloalkene ring, which affects its steric and electronic properties.
2-(Cyclododec-1-en-1-yl)pyridine: Features a larger cycloalkene ring, influencing its solubility and interaction with other molecules.
Uniqueness
2-(Cyclooct-1-en-1-yl)pyridine is unique due to the presence of the cyclooctene ring, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.
属性
分子式 |
C13H17N |
|---|---|
分子量 |
187.28 g/mol |
IUPAC 名称 |
2-[(1E)-cycloocten-1-yl]pyridine |
InChI |
InChI=1S/C13H17N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-14-13/h6-8,10-11H,1-5,9H2/b12-8+ |
InChI 键 |
ONSMXIWSHMNQHJ-XYOKQWHBSA-N |
手性 SMILES |
C1CCC/C(=C\CC1)/C2=CC=CC=N2 |
规范 SMILES |
C1CCCC(=CCC1)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


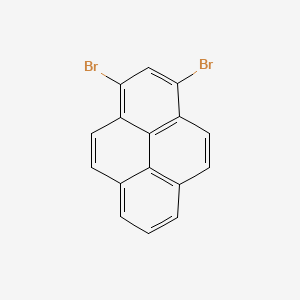

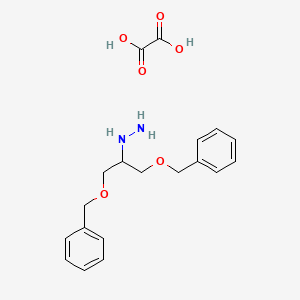
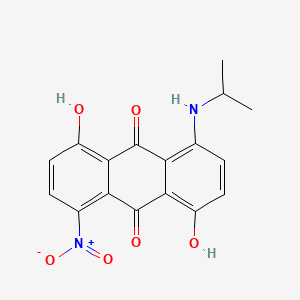


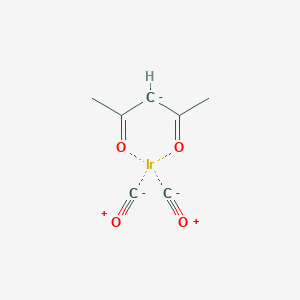
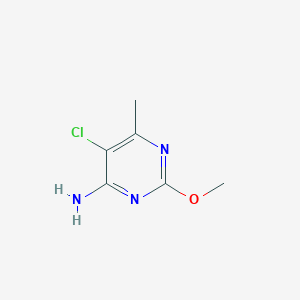
![6,8-Dimethylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13141291.png)
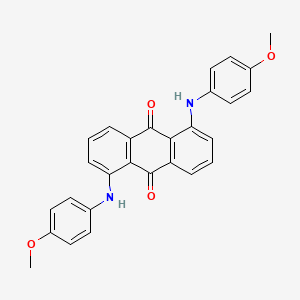
![sodium;[(2R)-3-[2-[6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13141300.png)

